6,7,8,9-Tetrahydro-dibenzofuran-4-ylamine
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Overview
Description
Chemical Reactions Analysis
6,7,8,9-Tetrahydro-dibenzofuran-4-ylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions, where the amine group can be replaced by other functional groups under suitable conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6,7,8,9-Tetrahydro-dibenzofuran-4-ylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is employed in studies involving enzyme interactions and protein modifications.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 6,7,8,9-Tetrahydro-dibenzofuran-4-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
6,7,8,9-Tetrahydro-dibenzofuran-4-ylamine can be compared with other similar compounds, such as:
Dibenzofuran: A structurally related compound but lacks the amine group.
Tetrahydro-dibenzofuran: Similar structure but without the amine substitution.
4-Aminodibenzofuran: Contains an amine group but differs in the position of the amine substitution.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
6,7,8,9-tetrahydrodibenzofuran-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h3,5-6H,1-2,4,7,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRHKNJJKUUMBS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(O2)C(=CC=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390225 |
Source
|
Record name | 6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-4-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90390225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174187-07-6 |
Source
|
Record name | 6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-4-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90390225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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